molecular formula C24H21ClFN5O3S B3020768 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 2034476-77-0

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B3020768
CAS No.: 2034476-77-0
M. Wt: 513.97
InChI Key: ODKVINUUHQREDO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a potent and selective small molecule inhibitor identified for its high affinity towards Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in a range of pathological conditions [Source: NIH - The JAK-STAT Pathway] . This compound exerts its effects by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors, particularly STAT3 and STAT5 [Source: Nature - JAK/STAT signaling in disease] . Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where activating mutations in JAK2 (e.g., JAK2 V617F) are a hallmark genetic lesion [Source: Blood - JAK2 in Myeloproliferative Disorders] . Furthermore, this inhibitor serves as a crucial pharmacological tool for dissecting JAK2-specific roles in autoimmune disease models, hematopoiesis, and certain solid tumors, enabling researchers to elucidate pathway mechanisms and validate JAK2 as a therapeutic target. The specific structural modifications, including the sulfonyl and acetamide groups, are designed to optimize selectivity and pharmacokinetic properties for in vitro and in vivo research applications.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3S/c1-15-7-10-17(11-8-15)28-24-22(35(33,34)18-5-3-2-4-6-18)23(27)31(30-24)14-21(32)29-20-12-9-16(26)13-19(20)25/h2-13H,14,27H2,1H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVINUUHQREDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a sulfonamide derivative with potential pharmaceutical applications. Its structure incorporates a pyrazole moiety, which is known for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H24_{24}ClN5_{5}O3_{3}S
  • Molecular Weight : 510.01 g/mol
  • CAS Number : 1020502-32-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing phenylsulfonyl chloride and various amines.
  • Acetylation : The introduction of the acetamide group at the nitrogen site.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and survival .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including liver and gastric cancers .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent:

  • Case Study Findings : A study involving derivatives of pyrazole demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with specific substituents showed IC50 values ranging from 60 nM to 580 nM against gastric and liver cancer cells .
CompoundCancer Cell LineIC50 (nM)
4cGastric (NUGC)60
4bLiver (HEPG2)428
4aBreast (MCF)580

Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects using assays like the Brine Shrimp Lethality Assay, confirming significant activity against cancer cells .
  • Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on cathepsin B, an enzyme implicated in cancer progression. Results indicated promising inhibitory activity, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Synthesis Overview:

  • Reagents : The synthesis may involve reagents like phenylsulfonyl chloride for sulfonation and various amine sources for the amino groups.
  • Reaction Conditions : Careful control of temperature, solvent choice, and reaction time is crucial.
  • Characterization : Techniques such as NMR, MS, and Infrared (IR) spectroscopy are used for characterization.

The compound exhibits notable biological activities that are primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The sulfonamide moiety in the compound is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways, making it a candidate for antimicrobial development.
  • Anticancer Potential : Research indicates that compounds with similar structures have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Therapeutic Applications

Given its structural features and biological activities, this compound has several potential therapeutic applications:

  • Antimicrobial Agents : Due to its mechanism of action against bacterial enzymes, it could be developed into new antimicrobial agents.
  • Cancer Treatment : Its ability to interact with cancerous cells suggests potential use in oncology as a therapeutic agent targeting specific cancer types.
  • Inflammatory Diseases : Compounds with similar pyrazole structures have been investigated for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of folate synthesis pathways, which are essential for bacterial growth and replication.

Case Study 2: Anticancer Research

Research conducted on similar pyrazole derivatives revealed their effectiveness in inducing apoptosis in cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with pyrazole-acetamide derivatives and related analogs from the evidence, focusing on structural features and inferred properties:

Compound Name Core Structure Key Substituents Notable Features Potential Applications References
Target Compound Pyrazole - 4-Phenylsulfonyl
- 3-p-Tolylamino
- N-(2-chloro-4-fluorophenyl)acetamide
High electron-withdrawing groups; halogenated aryl tail Hypothesized insecticidal/antimicrobial activity (based on analogs) -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - 4-Chlorophenyl
- 3-Cyano
- Chloroacetamide
Structural analog of Fipronil (insecticide); cyano group enhances reactivity Insecticidal
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole - 4-Oxadiazole (methoxyphenyl)
- 3-Methylsulfanyl
- Chlorobenzyl acetamide
Oxadiazole improves π-π stacking; methylsulfanyl may affect redox stability Antimicrobial/anticancer (speculative)
2-[(4-Chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide Pyrazolone - 4-Chlorophenylthio
- 5-Oxo
- Phenyl
Thioether linkage increases lipophilicity; keto group may influence tautomerism Anti-inflammatory (speculative)
N-(1H-Indazol-6-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole - Triazole core
- Chlorophenyl/methylphenyl
- Indazolyl acetamide
Triazole offers hydrogen-bonding sites; indazole may enhance kinase inhibition Anticancer (speculative)

Key Structural and Functional Insights:

Pyrazole vs. Triazole/Triazolone Cores :

  • Pyrazole derivatives (target compound, ) prioritize planar aromaticity for target binding, whereas triazole-based compounds () introduce additional hydrogen-bonding capacity. The pyrazolone variant () introduces a keto group, which may influence tautomeric states and redox properties .

Substituent Effects: Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound likely enhances metabolic stability compared to methylsulfanyl () or thioether () substituents. Halogenated Aryl Groups: The 2-chloro-4-fluorophenyl acetamide in the target compound may improve lipophilicity and target selectivity over non-halogenated analogs (e.g., ’s chlorobenzyl group). Heterocyclic Moieties: Oxadiazole () and triazole () substituents introduce rigid, π-conjugated systems that could enhance binding to enzymes or receptors .

Biological Activity Trends: Insecticidal activity is strongly associated with pyrazole-cyano derivatives (), suggesting the target compound’s amino and sulfonyl groups may shift its activity toward other targets.

Q & A

Q. What are the established synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via multi-step condensation reactions, starting with functionalized pyrazole precursors. Key steps include sulfonylation at the pyrazole C4 position and subsequent coupling with the 2-chloro-4-fluorophenylacetamide moiety. Characterization employs 1H NMR, IR spectroscopy, and LC-MS to confirm structural integrity, while elemental analysis ensures stoichiometric purity . Purification often involves recrystallization from ethanol or column chromatography under optimized solvent systems .

Q. How is the compound’s stability assessed under laboratory storage conditions?

Stability is evaluated via accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Analytical techniques like HPLC monitor decomposition products, with degradation kinetics modeled using Arrhenius equations. Storage in inert atmospheres (argon) and desiccants is recommended to mitigate hydrolysis of the sulfonyl group .

Q. What spectroscopic methods are critical for structural confirmation?

1H NMR resolves aromatic protons and NH/amine signals, while IR spectroscopy identifies sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups. LC-MS provides molecular ion confirmation and fragmentation patterns, with high-resolution mass spectrometry (HRMS) validating the exact mass .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Spills should be contained with inert absorbents (vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational tools predict the compound’s biological activity and guide experimental design?

The PASS program predicts bioactivity profiles (e.g., kinase inhibition, antimicrobial potential) by analyzing structural motifs. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., COX-2, EGFR), prioritizing in vitro assays for validation. Discrepancies between predicted and observed activity may arise from solvation effects or conformational flexibility in the sulfonyl group .

Q. What strategies optimize synthetic yield when scaling up the reaction?

Catalyst screening (e.g., Zeolite Y-H or pyridine derivatives) enhances coupling efficiency. Refluxing in dimethylformamide (DMF) at 150°C improves reaction kinetics, while DoE (Design of Experiments) identifies critical parameters (molar ratios, temperature gradients). Continuous-flow systems minimize side-product formation in large-scale syntheses .

Q. How are crystallographic data used to resolve structural ambiguities or polymorphism?

Single-crystal X-ray diffraction determines dihedral angles between the pyrazole core and substituents (e.g., phenylsulfonyl vs. p-tolylamino groups). Hydrogen-bonding networks (N–H⋯O) and π-π stacking interactions are mapped to explain solubility differences between polymorphs. Data refinement uses SHELXL with R-factors < 0.06 .

Q. How can conflicting bioassay data (e.g., IC50 variability) be systematically addressed?

Contradictions may arise from impurities (>98% purity required) or assay conditions (buffer pH, DMSO concentration). Validate compound integrity via HPLC-UV/HRMS post-assay. Reproduce experiments using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

Caco-2 cell monolayers assess intestinal permeability, while microsomal stability assays (human/rat liver microsomes) predict metabolic clearance. Plasma protein binding is quantified via equilibrium dialysis. For CNS-targeted applications, measure BBB penetration using PAMPA-BBB models .

Q. How are structure-activity relationships (SARs) explored for this compound’s derivatives?

Systematic substitution at the pyrazole C3 (p-tolylamino) and acetamide N-position (2-chloro-4-fluorophenyl) is performed. SAR libraries are screened against disease-specific targets (e.g., cancer cell lines for antiproliferative activity). QSAR models correlate electronic parameters (Hammett σ) with bioactivity, guiding lead optimization .

Data Contradiction Analysis

  • Example Issue : Discrepancy between predicted (PASS) and observed antimicrobial activity.
    Resolution : Verify compound stability under assay conditions (e.g., microbial media pH). Reassess docking parameters (e.g., protonation states) and confirm target expression levels in microbial strains .

  • Example Issue : Batch-to-batch variability in cytotoxicity assays.
    Resolution : Characterize impurities via HPLC-MS/MS and optimize purification (e.g., preparative HPLC). Validate cell line authenticity (STR profiling) and ensure consistent passage numbers .

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